molecular formula C18H23NO3S2 B3620209 5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3620209
M. Wt: 365.5 g/mol
InChI Key: IKJIIHXIVNHQHZ-SXGWCWSVSA-N
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Description

The compound seems to be a derivative of imidazolidine-2,4-dione (also known as hydantoin) with a benzylidene group attached . Hydantoins are a class of compounds with a wide range of applications in medicine due to their biological activity .


Molecular Structure Analysis

The molecular structure of the compound is likely complex due to the presence of multiple functional groups. A similar compound, (5Z)-5-(2,4-diethoxybenzylidene)imidazolidine-2,4-dione, contains a total of 37 bonds, including 21 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), and 2 ether(s) (aromatic) .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, a compound with a similar structure, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. A related compound, 3,4-Dimethoxybenzaldehyde, is a solid with an off-white appearance and is odorless. It has a melting point range of 42 - 45 °C, a boiling point of 281 °C at 760 mmHg, and a density of 1.113 g/mL at 25 °C .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. For a related compound, 3,4-Dimethoxybenzaldehyde, the safety data sheet indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-5-21-14-8-7-13(15(10-14)22-6-2)9-16-17(20)19(11-12(3)4)18(23)24-16/h7-10,12H,5-6,11H2,1-4H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJIIHXIVNHQHZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

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